molecular formula C10H17F2NO3 B2770063 tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1620656-08-7

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B2770063
CAS No.: 1620656-08-7
M. Wt: 237.247
InChI Key: WMSNGRGUQYKMEF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable piperidine derivative

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via esterification, using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves deprotection and purification to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to remove the difluoro groups or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while substitution of the difluoro groups can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, such as improved bioavailability and metabolic stability.

Industry

In the chemical industry, this compound is used in the development of novel materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate: Lacks the difluoro groups, resulting in different reactivity and biological activity.

    tert-Butyl (3S)-4-fluoro-3-hydroxypiperidine-1-carboxylate: Contains only one fluorine atom, which may alter its chemical and biological properties.

    tert-Butyl (3S)-4,4-dichloro-3-hydroxypiperidine-1-carboxylate: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and stability.

Uniqueness

The presence of two difluoro groups in tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate imparts unique electronic and steric properties, distinguishing it from similar compounds. These features can enhance its performance in specific applications, such as drug design and material science.

Properties

IUPAC Name

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNGRGUQYKMEF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.